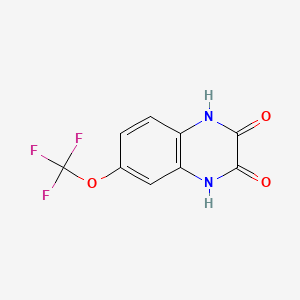

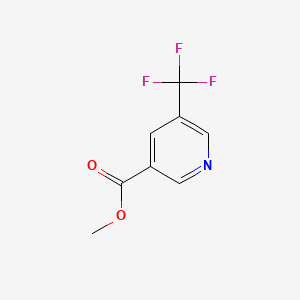

![molecular formula C11H13N3OS B599524 N-(3-氨基丙基)苯并[d]噻唑-2-甲酰胺 CAS No. 1120264-75-6](/img/structure/B599524.png)

N-(3-氨基丙基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is a chemical compound. It is a derivative of benzo[d]thiazole-2-carboxamide, which has been studied for its potential as an EGFR inhibitor . EGFR inhibitors are a class of drugs used in the treatment of cancer .

Synthesis Analysis

While specific synthesis information for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is not available, benzo[d]thiazole-2-carboxamide derivatives have been synthesized through various methods . These methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学研究应用

抗菌和抗真菌剂:研究表明,苯并[d]噻唑-2-甲酰胺的衍生物表现出显着的抗菌和抗真菌活性。例如,(Palkar 等,2017) 合成并测试了各种类似物的抗菌特性,发现对金黄色葡萄球菌和枯草芽孢杆菌有效果的化合物。

抗锥虫病剂:基于 2-氨基-苯并[d]噻唑的化合物已被确定为蝶呤还原酶-1 (PTR1) 的有前途的抑制剂,这对于治疗锥虫病感染(如布鲁氏锥虫和利什曼原虫)至关重要。 (Linciano 等,2019) 发现这些化合物对布鲁氏锥虫表现出低微摩尔抗寄生虫活性。

癌症研究:一些苯并[d]噻唑-2-甲酰胺衍生物已被评估为表皮生长因子受体 (EGFR) 的潜在抑制剂,对某些癌细胞系表现出中等至极好的效力。 (Zhang 等,2017) 的研究确定了对癌细胞具有有前景的细胞毒活性的化合物。

干细胞研究:据报道,小分子 N-苄基-2-(嘧啶-4'-基氨基)-噻唑-4-甲酰胺(称为噻唑维文)可以增强从人成纤维细胞生成人诱导多能干细胞 (iPSC),如 (Ries 等,2013) 所述。

生物活性化合物的合成:由于苯并[d]噻唑衍生物具有广泛的生物活性,因此已经开发了各种合成技术。例如,(Mhaske 等,2011) 合成了取代噻唑甲酰胺并评估了它们的抗菌活性。

药物发现:苯并[d]噻唑衍生物被认为是药物发现中的有价值的构件,提供了多种取代可能性。 (Durcik 等,2020) 描述了一种合成甲基 4-和 5-羟基-2-氨基-苯并[d]噻唑-6-羧酸盐的优雅途径。

抗菌涂层:一些衍生物,如香豆素-噻唑衍生物 2-(2-氨基-1,3-噻唑-4-基)-3H-苯并[f]色满-3-酮,表现出显着的抗菌活性,并且在抗菌涂层中具有潜力,如 (El-Wahab 等,2014) 所报道。

作用机制

While the specific mechanism of action for N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide is not available, benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines . They have shown moderate to excellent potency against certain cell lines, implying they are probably EGFR inhibitors .

属性

IUPAC Name |

N-(3-aminopropyl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c12-6-3-7-13-10(15)11-14-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBSSIHWPHJIOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652720 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120264-75-6 |

Source

|

| Record name | N-(3-Aminopropyl)-1,3-benzothiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)